n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine
Description
n³-Ethyl-4,4,4-trifluoro-n³-isobutylbutane-1,3-diamine is a fluorinated diamine featuring a butane backbone substituted with trifluoromethyl groups at the 4-position and ethyl/isobutyl substituents at the N³ positions.
Properties
Molecular Formula |
C10H21F3N2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-N-ethyl-4,4,4-trifluoro-3-N-(2-methylpropyl)butane-1,3-diamine |
InChI |
InChI=1S/C10H21F3N2/c1-4-15(7-8(2)3)9(5-6-14)10(11,12)13/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
VPACBTVHXOPQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)C(CCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
N,N'-Dimesityl-propane-1,3-diamine (3)
- Structure : Features mesityl (2,4,6-trimethylphenyl) groups at both N-termini of a propane-1,3-diamine backbone.
- Synthesis : Prepared via heating 1,3-dibromopropane with excess mesitylamine, followed by condensation reactions with triethyl orthoformate and ammonium tetrafluoroborate .
- Key Findings :
The trifluoromethyl group may enhance thermal stability or alter electronic properties relative to non-fluorinated analogs.
N³-Cyclopropyl-4,4,4-trifluorobutane-1,3-diamine
- Structure : Contains a cyclopropyl group at N³ and a trifluorobutane backbone.
Collision Cross-Section (CCS) Data :
Adduct m/z Predicted CCS (Ų) [M+H]⁺ 183.11037 139.6 [M+Na]⁺ 205.09231 145.1 [M-H]⁻ 181.09581 142.3 CCS values suggest a compact molecular shape, influenced by the cyclopropyl ring’s rigidity .
The isobutyl group’s branching may also introduce conformational flexibility, altering solubility or binding interactions in biological systems.
Physicochemical and Spectroscopic Properties
- NMR Trends: In mesityl-substituted analogs, amidine proton shifts vary significantly with substituent electronics (δ 8–10 ppm for amidine protons) . The target compound’s trifluoromethyl group may deshield adjacent protons, causing downfield shifts in ¹H/¹³C NMR compared to non-fluorinated analogs.
- Mass Spectrometry :
- Cyclopropyl analogs show stable [M+H]⁺ adducts at m/z 183.11, while the target compound’s higher molecular weight would shift adducts to m/z > 200.
Functional Group Impact on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
